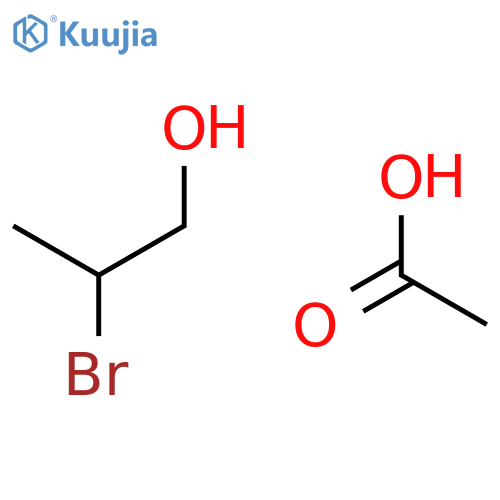Cas no 592-19-8 (2-bromopropyl acetate)

2-bromopropyl acetate 化学的及び物理的性質
名前と識別子
-
- 1-Propanol, 2-bromo-, acetate
- acetic acid,2-bromopropan-1-ol
- 2-bromopropyl acetate
- 2-bromopropylacetate
- SCHEMBL595742
- XCOBTKAHXPWRJI-UHFFFAOYSA-N
- 592-19-8
- EN300-1478537
-
- インチ: InChI=1S/C3H7BrO.C2H4O2/c1-3(4)2-5;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)
- InChIKey: GIEYLUSFCNPHBH-UHFFFAOYSA-N
- SMILES: C(O)(=O)C.BrC(C)CO
計算された属性
- 精确分子量: 197.98913
- 同位素质量: 179.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 1.3
じっけんとくせい
- PSA: 57.53
2-bromopropyl acetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478537-50mg |
2-bromopropyl acetate |
592-19-8 | 50mg |
$612.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-250mg |
2-bromopropyl acetate |
592-19-8 | 250mg |
$670.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-10000mg |
2-bromopropyl acetate |
592-19-8 | 10000mg |
$3131.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-5000mg |
2-bromopropyl acetate |
592-19-8 | 5000mg |
$2110.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-100mg |
2-bromopropyl acetate |
592-19-8 | 100mg |
$640.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-2500mg |
2-bromopropyl acetate |
592-19-8 | 2500mg |
$1428.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-500mg |
2-bromopropyl acetate |
592-19-8 | 500mg |
$699.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-1000mg |
2-bromopropyl acetate |
592-19-8 | 1000mg |
$728.0 | 2023-09-28 | ||
| Enamine | EN300-1478537-1.0g |
2-bromopropyl acetate |
592-19-8 | 1g |
$0.0 | 2023-06-06 |
2-bromopropyl acetate 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-bromopropyl acetateに関する追加情報
2-Bromopropyl Acetate (CAS No. 592-19-8): An Overview of Its Properties, Applications, and Recent Research
2-Bromopropyl acetate (CAS No. 592-19-8) is a versatile organic compound with a wide range of applications in various industries, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique chemical structure, which consists of a brominated propyl group attached to an acetate ester. The combination of these functional groups imparts specific properties that make 2-bromopropyl acetate a valuable reagent in numerous synthetic processes.
The chemical formula of 2-bromopropyl acetate is C5H9BrO2, and it has a molecular weight of approximately 177.03 g/mol. The compound is a colorless liquid with a mild, characteristic odor. It is soluble in most organic solvents but has limited solubility in water. These physical properties make it suitable for use in reactions where solubility and reactivity are critical factors.
In the pharmaceutical industry, 2-bromopropyl acetate is often used as an intermediate in the synthesis of various drugs and biologically active compounds. Its bromine functionality can be readily converted into other functional groups through substitution reactions, making it a valuable building block in the development of new therapeutic agents. Recent research has highlighted the potential of 2-bromopropyl acetate in the synthesis of novel antiviral and anticancer drugs, further expanding its utility in medicinal chemistry.
In the field of chemical synthesis, 2-bromopropyl acetate is employed as a versatile reagent for the preparation of complex organic molecules. Its reactivity and functional group compatibility allow it to participate in a variety of reactions, including nucleophilic substitution, elimination, and coupling reactions. These reactions are crucial for the synthesis of advanced materials and fine chemicals, which have applications in electronics, coatings, and adhesives.
The environmental impact of 2-bromopropyl acetate has also been a subject of recent studies. Researchers have investigated its biodegradability and potential for environmental persistence. While initial findings suggest that 2-bromopropyl acetate is not highly persistent in the environment, ongoing studies are necessary to fully understand its ecological impact. This information is crucial for developing sustainable practices in its production and use.
In addition to its industrial applications, 2-bromopropyl acetate has been explored for its potential in academic research. Scientists are investigating its role as a model compound for studying reaction mechanisms and catalytic processes. The compound's unique structure provides insights into the behavior of brominated esters under various reaction conditions, contributing to the advancement of fundamental chemical knowledge.
The safety profile of 2-bromopropyl acetate is an important consideration for its use in both industrial and laboratory settings. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid inhalation, skin contact, and ingestion. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe usage.
In conclusion, 2-bromopropyl acetate (CAS No. 592-19-8) is a multifaceted compound with significant applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical structure and reactivity make it an essential reagent in various synthetic processes. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in both industrial and academic contexts.
592-19-8 (2-bromopropyl acetate) Related Products
- 2418671-49-3(Tert-butyl 2-({[5-azido-3-(2-methoxy-2-oxoethyl)-2-methylphenyl]methyl}amino)acetate)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)




